Bis(pyridinium)iodonium tetrafluoroborate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(pyridine)iodonium tetrafluoroborate can be synthesized by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . The detailed procedure involves the following steps :
Preparation of Silver Tetrafluoroborate on Silica Gel: Tetrafluoroboric acid is mixed with silver carbonate in deionized water, resulting in the formation of silver tetrafluoroborate. This mixture is then combined with silica gel and dried to obtain silver tetrafluoroborate on silica gel.
Formation of Bis(pyridine)iodonium Tetrafluoroborate: Pyridine and iodine are added to the silver tetrafluoroborate on silica gel in dichloromethane. The reaction mixture is stirred at room temperature, leading to the formation of bis(pyridine)iodonium tetrafluoroborate.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production methods may involve larger-scale reactions with optimized conditions to ensure safety, efficiency, and cost-effectiveness. specific industrial production methods are not widely documented in the literature.
Chemical Reactions Analysis
Types of Reactions
Bis(pyridine)iodonium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent, capable of oxidizing alcohols to carbonyl compounds.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, to form iodinated heterocycles.
Common Reagents and Conditions
Common reagents used in reactions with bis(pyridine)iodonium tetrafluoroborate include acetonides derived from simple terpenes, 2-alkynyl-substituted benzaldehydes, and primary alcohols . The reactions are typically carried out at room temperature in solvents such as dichloromethane.
Major Products Formed
The major products formed from reactions with bis(pyridine)iodonium tetrafluoroborate include iodinated heterocycles, substituted naphthalenes, and oxygen-containing heterocycles .
Scientific Research Applications
Bis(pyridine)iodonium tetrafluoroborate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(pyridine)iodonium tetrafluoroborate involves the formation of iodonium ions, which react with unsaturated substrates to form iodinated products . The iodonium ions can undergo ring-opening through backside attack by nucleophiles, leading to the formation of anti-stereoisomers of the products .
Comparison with Similar Compounds
Bis(pyridine)iodonium tetrafluoroborate is unique due to its mild and selective iodinating and oxidizing properties. Similar compounds include:
Koser’s Reagent: Another hypervalent iodine reagent used for oxidation reactions.
Dess-Martin Periodinane: A reagent used for the oxidation of alcohols to aldehydes and ketones.
(Diacetoxyiodo)benzene: Used for various oxidative processes in organic synthesis.
These compounds share similar oxidative properties but differ in their reactivity, stability, and specific applications.
Properties
Molecular Formula |
C10H10BF4IN2 |
---|---|
Molecular Weight |
371.91 g/mol |
IUPAC Name |
1-pyridin-1-ium-1-yliodanuidylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C10H10IN2.BF4/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;2-1(3,4)5/h1-10H;/q+1;-1 |
InChI Key |
BMDSRCBKJZCUBH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=[N+](C=C1)[I-][N+]2=CC=CC=C2 |
Origin of Product |
United States |
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